2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
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Overview
Description
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a furan ring, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine derivatives to form the pyrazole ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the pyrazole derivative with phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The furan ring and phenyl group allow it to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline
- 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]methanol
Uniqueness
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and pyrazole rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
furan-2-yl-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)20(24)19-11-6-12-25-19/h1-12,17,23H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHUFOJFKZXUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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